molecular formula C11H10F4O3 B15090723 2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid

2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid

Cat. No.: B15090723
M. Wt: 266.19 g/mol
InChI Key: QHXMXKOQQFWSEC-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms often imparts enhanced stability and reactivity to the compound, making it a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid typically involves the reaction of 4-fluoro-2-trifluoromethylphenol with 2-bromo-2-methylpropionic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, further affecting its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)phenol
  • 4-Fluoro-2-(trifluoromethyl)benzonitrile
  • Trifluoromethylpyridine

Uniqueness

2-(4-Fluoro-2-trifluoromethyl-phenoxy)-2-methyl-propionic acid is unique due to its specific combination of fluorine atoms and a trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications that require high stability, reactivity, and selectivity.

Properties

Molecular Formula

C11H10F4O3

Molecular Weight

266.19 g/mol

IUPAC Name

2-[4-fluoro-2-(trifluoromethyl)phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C11H10F4O3/c1-10(2,9(16)17)18-8-4-3-6(12)5-7(8)11(13,14)15/h3-5H,1-2H3,(H,16,17)

InChI Key

QHXMXKOQQFWSEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)C(F)(F)F

Origin of Product

United States

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